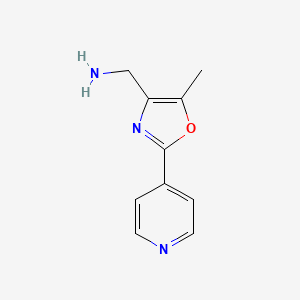

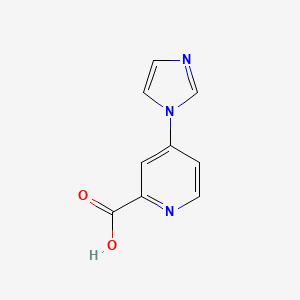

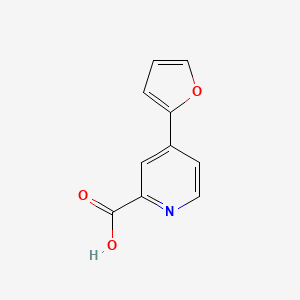

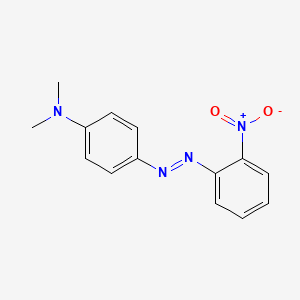

N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline

Overview

Description

N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline is a synthetic organic compound belonging to the azo dye family. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which contains a nitro group (-NO2) and the other a dimethylamino group (-N(CH3)2). This compound is widely used in various fields, including medical, environmental, and industrial research.

Mechanism of Action

Target of Action

N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline, also known as N,N-dimethyl-4-[(2-nitrophenyl)diazenyl]aniline, is a complex organic compound . .

Mode of Action

It’s important to note that the compound contains multiple bonds, including aromatic bonds, double bonds, and a nitro group , which may play a role in its interactions with other molecules.

Biochemical Pathways

It’s worth noting that similar compounds have been used in the synthesis of dyes .

Pharmacokinetics

The compound’s molecular weight is 270.2866 , which may influence its pharmacokinetic properties.

Action Environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline typically involves the diazotization of o-nitroaniline followed by coupling with N,N-dimethylaniline. The reaction conditions generally include acidic media for diazotization and a basic or neutral medium for the coupling reaction. The overall reaction can be summarized as follows:

Diazotization: o-Nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.

Coupling: The diazonium salt is then reacted with N,N-dimethylaniline in a basic or neutral medium to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium dithionite (Na2S2O4).

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxide derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong electrophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium dithionite (Na2S2O4).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or peracids.

Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

Reduction: Formation of N,N-Dimethyl-p-((o-aminophenyl)azo)aniline.

Oxidation: Formation of this compound N-oxide.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline has a wide range of applications in scientific research:

Chemistry: Used as a dye and indicator in various chemical reactions and processes.

Biology: Employed in staining techniques for biological specimens.

Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anti-cancer properties.

Industry: Utilized in the manufacturing of colored products, inks, and textiles

Comparison with Similar Compounds

Similar Compounds

Dimethyl p-nitrophenylphosphate: Another compound with a nitro group and dimethylamino group but with a phosphate ester linkage.

N,N-Dimethyl-p-phenylenediamine: Similar structure but lacks the nitro group and azo linkage.

Uniqueness

N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline is unique due to its combination of an azo linkage, nitro group, and dimethylamino group, which confer distinct chemical reactivity and biological activity. This combination makes it particularly useful in various applications, from dyes to potential therapeutic agents .

Properties

IUPAC Name |

N,N-dimethyl-4-[(2-nitrophenyl)diazenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c1-17(2)12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)18(19)20/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQHHHBFJVTYJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871879 | |

| Record name | N,N-Dimethyl-4-[(2-nitrophenyl)diazenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3010-38-6 | |

| Record name | N,N-Dimethyl-4-[2-(2-nitrophenyl)diazenyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3010-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, N,N-dimethyl-p-((o-nitrophenyl)azo)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-4-[(2-nitrophenyl)diazenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1328842.png)

![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1328843.png)

![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid](/img/structure/B1328845.png)

![1-{3-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone](/img/structure/B1328855.png)

![2-Methyl-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B1328856.png)

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde](/img/structure/B1328866.png)